

Application Notes and Protocols for Fasitibant Free Base In Vitro Assay

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Compound of Interest		
Compound Name:	Fasitibant free base	
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Introduction

Fasitibant is a potent and selective non-peptide antagonist of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) involved in inflammatory processes.[1][2] Bradykinin, the natural ligand for the B2R, is a pro-inflammatory peptide that mediates responses such as vasodilation, increased vascular permeability, and pain.[1][3] By blocking the B2R, Fasitibant can mitigate these inflammatory effects, making it a compound of interest for therapeutic applications in conditions like osteoarthritis and inflammatory pain.[1][2][4] The following protocols describe standard in vitro methods for characterizing the inhibitory activity of Fasitibant free base on the human bradykinin B2 receptor.

Mechanism of Action

The bradykinin B2 receptor is constitutively expressed in various tissues and, upon binding bradykinin, couples primarily through Gαq to activate Phospholipase C (PLC).[3][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3] This signaling cascade is central to the pro-inflammatory effects of bradykinin. Fasitibant acts



as a competitive antagonist at the B2 receptor, preventing bradykinin from binding and initiating this downstream signaling.[1]

Bradykinin B2 Receptor Signaling Pathway



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Caption: Bradykinin B2 receptor signaling and inhibition by Fasitibant.

Data Presentation: In Vitro Activity of Fasitibant

The inhibitory potency of Fasitibant is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kb or Ki). These values are determined from concentration-response curves generated in functional assays.



Assay Type	Cell Line	Parameter	Fasitibant Value (nM)	Reference Compound (Icatibant) Value (nM)
Calcium Mobilization	CHO cells expressing human B2R	Kb	~1-10	2.81
Calcium Mobilization	HEK293 cells expressing human B2R	Kb	~0.2-1.5	-
Human Umbilical Vein Contraction	Primary human tissue	pA2 (converted to nM)	~0.2-2.6	8.71

Note: The values presented are representative figures from the scientific literature for B2R antagonists and may vary depending on the specific experimental conditions.[7][8] Fasitibant's potency is shown to be comparable or superior to Icatibant.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This is a common functional assay to determine the potency of B2R antagonists by measuring the inhibition of bradykinin-induced intracellular calcium release.[7][8][9]

Objective: To determine the IC50 and/or Kb value of **Fasitibant free base** by quantifying its ability to inhibit bradykinin-induced calcium mobilization in cells expressing the human bradykinin B2 receptor.

Materials:

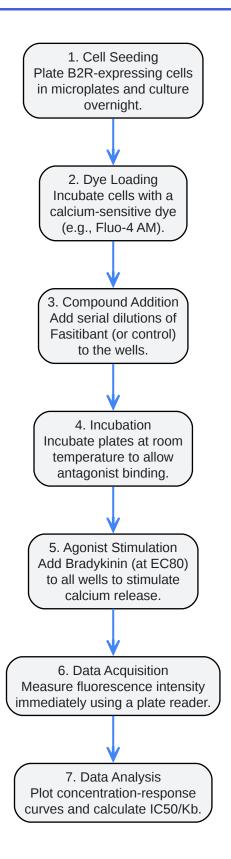
- Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human bradykinin B2 receptor.
- · Reagents:
 - Fasitibant free base



- Bradykinin (agonist)
- Icatibant (reference antagonist)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Dimethyl sulfoxide (DMSO)
- Equipment:
 - Fluorometric imaging plate reader (e.g., FLIPR, FlexStation)
 - Cell culture incubator (37°C, 5% CO2)
 - o 96- or 384-well black, clear-bottom microplates

Workflow Diagram:





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Caption: Experimental workflow for the calcium mobilization assay.



Procedure:

Cell Plating:

- The day before the assay, seed the B2R-expressing cells into 96- or 384-well black, clearbottom plates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate overnight at 37°C in a 5% CO2 incubator.

Compound Preparation:

- Prepare a stock solution of Fasitibant free base in DMSO.
- Perform serial dilutions of Fasitibant in HBSS/HEPES buffer to create a concentration range appropriate for determining the IC50 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[7] Also prepare dilutions for bradykinin and the reference antagonist.

· Dye Loading:

- Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS/HEPES buffer.
- Aspirate the cell culture medium from the plates and add the dye-loading solution to each well.
- Incubate the plates for 30-60 minutes at 37°C, protected from light.

Assay Execution:

- After incubation, wash the cells with HBSS/HEPES buffer to remove excess dye.
- Add the various dilutions of Fasitibant, reference antagonist, or buffer (for control wells) to the plate.
- Incubate for 5-30 minutes at room temperature.[7][8]
- Place the plate into the fluorometric plate reader.



- Initiate reading and, after establishing a stable baseline, add a pre-determined concentration of bradykinin (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells.
- Continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.

Data Analysis:

- The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
- Determine the percent inhibition for each concentration of Fasitibant relative to the control wells (bradykinin stimulation without antagonist).
- Plot the percent inhibition against the logarithm of the Fasitibant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- The Kb value can be calculated from the IC50 using the Cheng-Prusoff equation if the assay is performed under competitive equilibrium conditions.

Protocol 2: Human Umbilical Vein (HUV) Contractility Assay

This ex vivo assay uses a physiologically relevant human tissue that endogenously expresses the B2 receptor to measure the functional antagonism of Fasitibant.[10][11]

Objective: To assess the ability of Fasitibant to inhibit bradykinin-induced smooth muscle contraction in isolated human umbilical vein rings.

Materials:

- Tissue: Freshly collected human umbilical cords.
- Reagents:
 - Fasitibant free base



- Bradykinin
- Krebs-Henseleit solution
- Equipment:
 - Organ bath system with isometric force transducers
 - Data acquisition system

Procedure:

- Tissue Preparation:
 - Obtain fresh human umbilical cords in accordance with ethical guidelines.
 - Isolate the umbilical vein and cut it into rings (2-3 mm).
 - Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- · Equilibration:
 - Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with washes every 15-20 minutes.
- Assay Execution:
 - Obtain a cumulative concentration-response curve for bradykinin to establish a baseline contractile response.
 - After washing and re-equilibration, incubate a set of tissues with a fixed concentration of Fasitibant for a predetermined period.
 - Generate a second cumulative concentration-response curve for bradykinin in the presence of Fasitibant.
 - Repeat this process with several different concentrations of Fasitibant.



• Data Analysis:

- The antagonistic effect of Fasitibant is observed as a rightward shift in the bradykinin concentration-response curve.
- The data can be analyzed using a Schild plot to determine the pA2 value, which is a
 measure of the antagonist's potency. The pA2 value can be converted to a Kb value.[11]
 This analysis also confirms the competitive nature of the antagonism.[10]

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